molecular formula C13H21NO4 B2809355 (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 1009629-95-1

(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B2809355
CAS No.: 1009629-95-1
M. Wt: 255.314
InChI Key: YDVUGRRGMKJDRF-UTLUCORTSA-N
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Description

“(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid” is a synthetic compound . It is also referred to as t-butyl ester.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the hydroxyl group, followed by the formation of the azabicyclic ring system and the introduction of the tert-butyl ester group.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .


Chemical Reactions Analysis

This compound is a common reagent in organic chemistry and is used as a catalyst in a variety of reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc. for this compound can be found on various chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of a Conformationally Rigid Analogue of 2-Aminoadipic Acid A new analogue of 2-amino-adipic acid with an 8-azabicyclo[3.2.1]octane skeleton was synthesized, demonstrating the flexibility of this structure in creating analogues of existing compounds (Kubyshkin et al., 2009).

  • Enantioselective Synthesis for CCR2 Antagonists The compound was used as an intermediate in synthesizing potent CCR2 antagonists, illustrating its utility in drug development (Campbell et al., 2009).

  • Molecular Scaffolds from Tartaric Acid and α‐Amino Acids Synthesis of a new N-Fmoc-protected dipeptide isoster, starting from tartaric acid, showed the compound's potential in creating diverse molecular scaffolds (Cini et al., 2002).

  • Chiral Cyclic Amino Acid Ester Synthesis The compound was synthesized as a chiral cyclic amino acid ester, highlighting its role in creating chiral structures for potential therapeutic use (Moriguchi et al., 2014).

Constrained Amino Acids and Pipecolic Acid Analogues

  • Synthesis of Constrained Proline Analogue The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue, was achieved using simple, high-yielding transformations, showcasing the compound's role in amino acid analogues (Casabona et al., 2007).

  • Asymmetric Synthesis of Alpha, Gamma-diamino Acids The synthesis of two new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids was reported, indicating the utility of the compound in synthesizing structurally diverse amino acids (Caputo et al., 2006).

  • Practical Syntheses of Pipecolic Acid Analogues The compound facilitated the synthesis of various pipecolic acid analogues, illustrating its versatility in creating complex organic structures (Radchenko et al., 2009).

Peptidomimetic Synthesis and Molecular Structure Studies

  • Synthesis of Dipeptide Isosters The compound was used to synthesize dipeptide isosters, demonstrating its application in peptidomimetic synthesis (Mandal et al., 2005).

  • Molecular Structure Analysis of Azabicyclo[2.2.2]octane Derivatives A series of azabicyclo[2.2.2]octane derivatives was studied, providing insights into the molecular structure and potential applications of these compounds (Arias-Pérez et al., 2003).

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word warning, and hazard statements H302, H315, H319, H335 .

Properties

IUPAC Name

(1S,5R,6S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVUGRRGMKJDRF-LPEHRKFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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